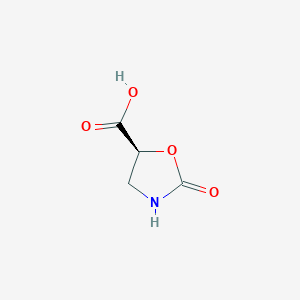

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Description

Properties

IUPAC Name |

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZGBLSWNNLFL-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidine ring . Another approach involves the use of N-sulfinimines derived from glyceraldehyde acetonide, which undergo stereoselective addition reactions to form the desired oxazolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Properties

One of the most notable applications of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its role as a potential anticoagulant. Research has identified oxazolidinone derivatives as effective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. For instance, BAY 59-7939, derived from this class of compounds, has shown promising results in clinical trials for the prevention and treatment of thromboembolic diseases such as myocardial infarction and stroke .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies have demonstrated that derivatives of oxazolidine compounds can inhibit bacterial growth by targeting ribosomal protein synthesis, making them potential candidates for new antibiotic therapies .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound derivatives. Research involving various analogs has shown significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). For example, a study indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique oxazolidine structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities. The compound can be utilized in the synthesis of other heterocyclic compounds, which are important in drug discovery .

Data Table: Summary of Applications

Case Studies

- BAY 59-7939 Development : This compound was developed as an oral anticoagulant with high potency and selectivity for FXa. Its clinical trials have shown promising results in reducing thromboembolic events without significant bleeding risks .

- Antimicrobial Efficacy : A study evaluated various oxazolidine derivatives against clinically relevant pathogens. The results indicated that some compounds exhibited potent activity against resistant strains, highlighting their potential as new antibiotic agents .

- Anticancer Activity Assessment : Research on the cytotoxic effects of oxazolidine derivatives demonstrated their ability to induce apoptosis in cancer cells while maintaining low toxicity to normal cells, suggesting their viability as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include the formation of hydrogen bonds and coordination with metal ions, which stabilize the compound-target interactions .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Functional Implications

Ring Size and Flexibility: The parent compound’s 5-membered oxazolidine ring offers rigidity, favoring stereoselective reactions.

Substituent Effects: Electron-withdrawing groups (e.g., 3-cyanophenyl in CAS 1499593-22-4) increase electrophilicity, aiding nucleophilic substitution reactions . Ethyl and methyl groups (e.g., in and ) enhance lipophilicity, impacting membrane permeability in drug candidates.

Stereochemistry: The S-configuration in the parent compound is critical for binding to biological targets (e.g., bacterial ribosomes in oxazolidinone antibiotics). Derivatives like Cabazitaxel Impurity 15 (4R,5S) highlight the role of stereochemistry in taxane drug efficacy .

Biological Activity: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits antioxidant properties due to its aromatic quinoline ring, unlike the oxazolidine-based compounds . Benzimidazole derivatives (e.g., ) are protease inhibitors, leveraging hydrogen-bonding interactions from the fused aromatic system .

Biological Activity

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique oxazolidine structure characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 145.09 g/mol. The presence of the carboxylic acid group at the 5-position enhances its solubility and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxazolidine ring facilitates hydrogen bonding and other non-covalent interactions that are crucial for its pharmacological effects. Notably, this compound has been identified as an inhibitor of voltage-gated sodium channels, particularly Na v 1.8, which is implicated in pain signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives significantly reduced cell viability while exhibiting low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 | 10 | Low |

| Compound B | HCT116 | 15 | Moderate |

| Compound C | MCF7 | 12 | Low |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Studies indicate effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the compound's ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | MRSA | 8 µg/mL |

| Compound E | E. coli | 16 µg/mL |

| Compound F | Klebsiella pneumoniae | 32 µg/mL |

Case Study 1: Pain Management

In a study focusing on neuropathic pain models, this compound was evaluated for its analgesic properties. The results indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Anticancer Research

Another investigation assessed the efficacy of various derivatives in treating lung cancer. The study utilized an A549 xenograft model to evaluate tumor growth inhibition. Results demonstrated that specific oxazolidine derivatives significantly suppressed tumor growth compared to controls, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves cyclization of chiral precursors to enforce the (5S) configuration. For example, stereoselective condensation of L-serine derivatives with carbonyl compounds can yield the oxazolidine ring. Chiral auxiliaries or enantioselective catalysts may be employed to preserve stereochemical integrity during ring closure . Key steps include monitoring reaction temperature (<60°C) and using anhydrous conditions to avoid racemization. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical.

- NMR : - and -NMR confirm the oxazolidine ring and carboxylic acid moiety. Chemical shifts for the oxazolidine protons typically appear at δ 4.0–5.5 ppm, while the carboxylic acid proton is absent in DO-exchanged spectra .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the absolute (5S) configuration. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 8.7159 Å, b = 12.817 Å, c = 20.737 Å have been reported for related oxazolidine derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is hygroscopic and should be stored in desiccators at 2–8°C. Solubility varies:

- Polar solvents : Highly soluble in DMSO or methanol (>50 mg/mL).

- Aqueous buffers : Limited solubility at neutral pH but improves under alkaline conditions (pH > 8).

Stability assays (TGA/DSC) show decomposition above 200°C, with no significant degradation at room temperature for 6 months when stored properly .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve contradictions in hydrogen-bonding networks across polymorphs?

- Methodological Answer : SHELXL refinement in SHELX suite analyzes hydrogen-bonding patterns (e.g., graph-set notation C(8)) to differentiate polymorphs. For instance, conflicting reports of hydrogen-bond donor/acceptor ratios can be resolved by comparing O–H···O and N–H···O interactions in the asymmetric unit. Data collection at high resolution (<1.0 Å) and low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies optimize crystallization of this compound for high-quality diffraction data?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Seeding : Introduce microcrystals from prior batches to control growth.

- Temperature Gradients : Gradual cooling (0.5°C/hour) promotes large crystal formation.

Structural studies on analogous compounds (e.g., trans-4-(1-naphthyl) derivatives) show that π-stacking interactions with aromatic moieties enhance crystal packing .

Q. How do intermolecular interactions influence the compound’s reactivity in solid-state synthesis or catalysis?

- Methodological Answer : Hydrogen-bonding networks (e.g., carboxylic acid dimerization) and van der Waals interactions modulate reactivity. For example, in mechanochemical reactions, the oxazolidine ring’s rigidity directs regioselective acyl transfer. Computational modeling (DFT) of Hirshfeld surfaces identifies "hotspots" for intermolecular contacts, which can be validated via IR spectroscopy (C=O stretching at ~1700 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.